

Comprehensive Spectroscopic Guide: (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine

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Compound of Interest

Compound Name: (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine

Cat. No.: B13527105

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Executive Summary & Structural Logic

Compound Name: **(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine** CAS Registry: 1213079-29-8 (Generic/Isomer specific), 1225604-58-9 Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol Core Scaffold: trans-1,2-Disubstituted Cyclopropane Key Structural Features:

- **Aromatic Region:** A 2,3-dimethyl-substituted benzene ring (hemimellitene pattern), creating a distinct 3-proton aromatic system.
- **Cyclopropane Linker:** A rigid spacer imposing specific stereochemical constraints (typically trans for bioactivity).
- **Aminomethyl Side Chain:** A primary amine attached via a methylene group, susceptible to pH-dependent shifts.

This molecule serves as a "ring-opened" bioisostere of the dihydrobenzofuran core found in Tasimelteon, allowing researchers to probe the steric vs. electronic requirements of the binding

pocket.

Synthesis & Isolation Context (The "Why" of the Spectra)

To interpret the spectra accurately, one must understand the impurities generated during synthesis. The standard route involves a Heck-type cyclopropanation or Carbene insertion, followed by reduction.

- Key Impurity A (Stereoisomer): The cis-isomer (typically 5-15% in crude mixtures). Identified by larger coupling constants (Hz) compared to trans (Hz) in the cyclopropyl region.
- Key Impurity B (Over-reduction): Methyl species if reduction conditions are too harsh.
- Key Impurity C (Regioisomer): 3,4-dimethyl or 2,5-dimethyl analogs if the starting styrene was impure.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (referenced to 7.26 ppm for ^1H , 77.16 ppm for ^{13}C)[1]

^1H NMR (400 MHz)

The proton spectrum is characterized by the high-field cyclopropyl protons and the distinct methyl singlets.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Diagnostic Notes
6.95 – 7.05	Multiplet	3H	Ar-H (C4, C5, C6)	Overlapping aromatic signals; 2,3-substitution pattern compresses the range.
2.65 – 2.75	Doublet (or dd)	2H	-CH ₂ -NH ₂	Hz. Shifts downfield to ~3.0 ppm in acidic D ₂ O/salt form.
2.28	Singlet	3H	Ar-CH ₃ (C2)	Distinct singlet; slightly deshielded by ortho-ring currents.
2.22	Singlet	3H	Ar-CH ₃ (C3)	Distinct singlet.
1.70 – 1.80	Multiplet	1H	Cyclopropyl C1-H	The methine proton attached to the phenyl ring.
1.20 – 1.35	Broad Singlet	2H	-NH ₂	Exchangeable with D ₂ O; chemical shift varies with concentration/pH.
0.90 – 1.05	Multiplet	1H	Cyclopropyl C2-H	The methine proton attached to the methylene group.

0.80 – 0.90	Multiplet	1H	Cyclopropyl C3-H (trans)	Characteristic high-field cyclopropyl methylene.
0.70 – 0.80	Multiplet	1H	Cyclopropyl C3-H (cis)	Characteristic high-field cyclopropyl methylene.

Critical Analysis:

- **Stereochemistry Check:** The coupling constant between the two cyclopropyl methine protons (C1-H and C2-H) is the definitive test. For the trans isomer, is typically 4–5 Hz. For the cis isomer, it is 8–9 Hz.
- **Methyl Distinction:** The two methyl groups appear as distinct singlets. If they merge into a broad singlet (6H), check the solvent or temperature, but usually, the asymmetric environment resolves them.

¹³C NMR (100 MHz)

The carbon spectrum must show 12 distinct signals.

Shift (δ ppm)	Type	Assignment
140.5, 137.2	C_quat	Ar-C (ipso, C2, C3) - Quaternary carbons carrying methyls/cyclopropyl.
136.8	C_quat	Ar-C (C1) - Attachment point to cyclopropane.
128.5, 126.8, 125.4	CH	Ar-CH (C4, C5, C6)
47.2	CH ₂	-CH ₂ -NH ₂
24.5	CH	Cyclopropyl CH (Phenyl- bearing)
20.8	CH ₃	Ar-CH ₃
19.5	CH	Cyclopropyl CH (Methylene- bearing)
15.2	CH ₃	Ar-CH ₃
14.8	CH ₂	Cyclopropyl CH ₂ (Ring methylene)

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

- 3350 – 3280 cm^{-1} : N–H stretch (Primary amine doublet, often weak/broad).
- 3080 – 3010 cm^{-1} : C–H stretch (Cyclopropyl & Aromatic). Diagnostic: Cyclopropyl C-H stretches are distinctively higher frequency than aliphatic alkyls.
- 2960 – 2850 cm^{-1} : C–H stretch (Methyl/Methylene). Strong signals due to the two methyl groups.
- 1605, 1585 cm^{-1} : C=C Aromatic ring breathing modes.
- 1460, 1380 cm^{-1} : C–H bending (Methyl deformation).

- 1020 – 1040 cm^{-1} : Cyclopropane ring deformation (often obscured but relevant).
- 760 – 740 cm^{-1} : C–H out-of-plane bending (3 adjacent aromatic protons). Crucial for confirming the 1,2,3-substitution pattern.

C. Mass Spectrometry (MS)

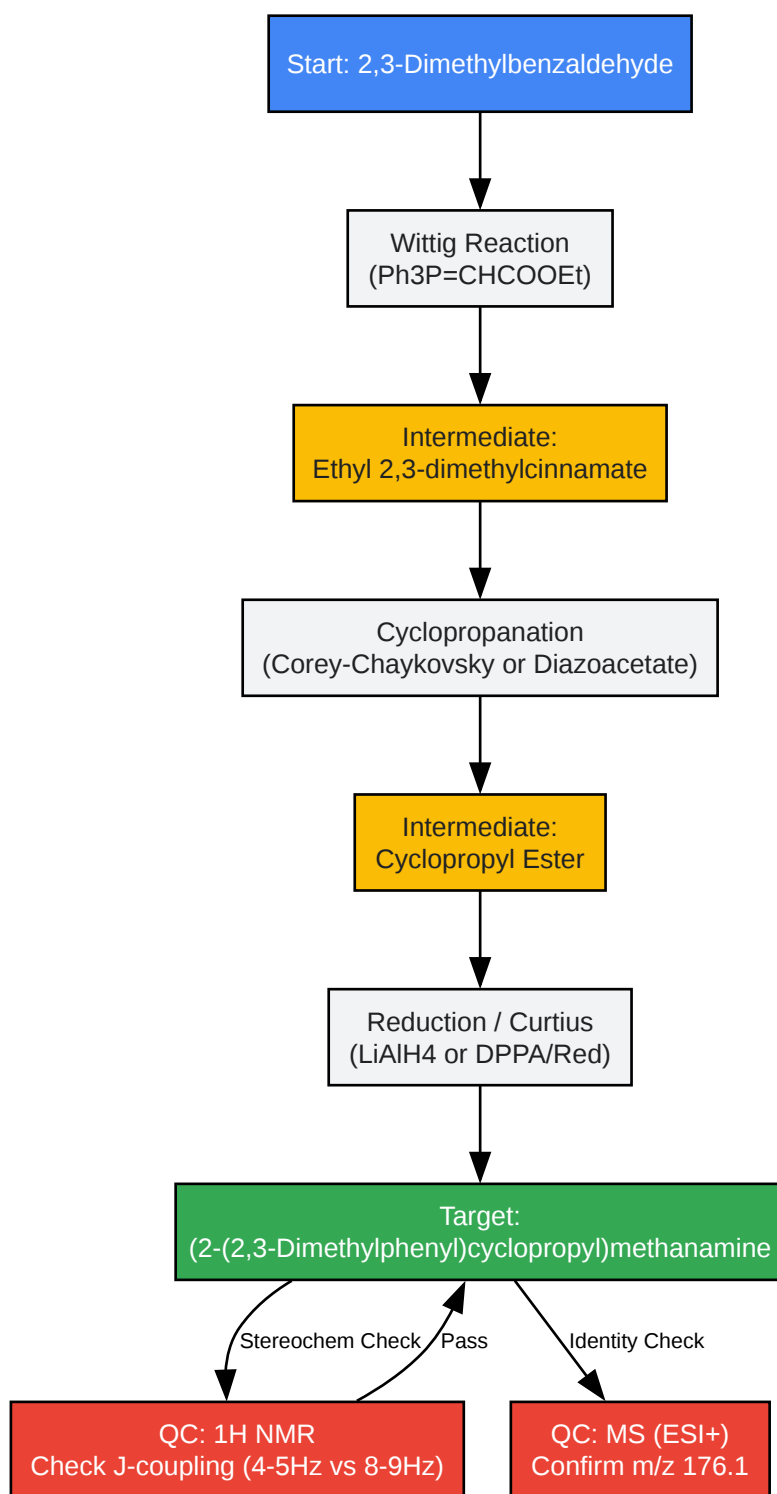
Method: ESI+ (Electrospray Ionization) or GC-MS (EI)

- Molecular Ion $(M+H)^+$: m/z 176.14 (ESI).
- Fragmentation (EI - 70eV):
 - m/z 175: Molecular ion (M^+).
 - m/z 158: Loss of NH_3 (Characteristic of primary amines).
 - m/z 146: Loss of $\text{CH}_2=\text{NH}$ (Retro-imine cleavage).
 - m/z 131: Loss of $\text{C}_2\text{H}_6\text{N}$ (Side chain cleavage)

Dimethyl-phenyl-cyclopropyl cation.
 - m/z 117/115: Aromatic tropylium-like ions (Dimethyl-tropylium).
 - m/z 105: Methyl-tropylium / Xylyl cation (Base peak often observed in substituted aromatics).

Experimental Workflow & Validation Protocol

The following Graphviz diagram illustrates the logical flow for synthesizing and validating the compound.



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Caption: Synthesis and Quality Control workflow for ensuring stereochemical purity (trans-isomer) and chemical identity.

Detailed Protocol for NMR Sample Preparation

- Isolation: Ensure the amine is in its free base form. If it is a hydrochloride salt (common for stability), perform a mini-workup:
 - Dissolve 10 mg salt in 0.5 mL water.
 - Add 0.1 mL 1M NaOH.
 - Extract with 0.7 mL CDCl_3 directly in a vial.
 - Separate the organic layer, dry over anhydrous K_2CO_3 , and transfer to the NMR tube.
 - Reasoning: Amine salts often have broad protons and shifted methylene signals due to H-bonding. Free base gives the sharpest resolution for coupling constants.
- Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. methyls.

References

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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